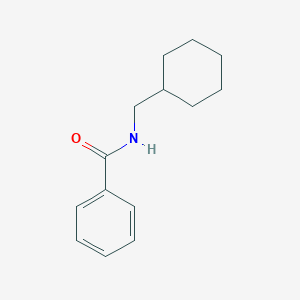

N-(cyclohexylmethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)benzamide |

InChI |

InChI=1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16) |

InChI Key |

LGTPQVBRVVRWDX-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CNC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexylmethyl Benzamide and Its Derivatives

Established Synthetic Routes to N-(cyclohexylmethyl)benzamide Core Structures

The formation of the this compound core structure relies on established and versatile chemical reactions.

The creation of the amide bond is central to the synthesis of N-substituted benzamides. This is typically achieved by reacting a carboxylic acid or its derivative with an amine. A common method involves the use of coupling reagents to facilitate this reaction.

For instance, the synthesis of 3-bromo-N-(cyclohexylmethyl)benzamide can be accomplished through the amidation of brominated benzoyl chloride with 4-{[(cyclohexylmethyl)amino]methyl}aniline in the presence of a base. smolecule.com Another approach is the reaction of 3,4-dichlorobenzoylchloride with 1-[1-(methylaminomethyl)cyclohexyl]-4-methyl piperazine. prepchem.com

Various coupling reagents have been developed to improve the efficiency of amide bond formation. Reagents like HATU, HBTU, and HCTU are frequently used. nih.govacs.org Studies have shown that HATU can be an effective guanylation reagent, a reaction that can sometimes be an unwanted side reaction during amide coupling. nih.govacs.org The choice of base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can also influence the outcome of the reaction, with bulkier bases sometimes used to suppress side reactions. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C-N bonds in the synthesis of N-substituted benzamides. beilstein-journals.org For example, the combination of a palladium catalyst like Pd(OAc)2 with a ligand such as Xantphos and a base like Cs2CO3 can effectively couple N-substituted 4-bromo-7-azaindoles with various amides. beilstein-journals.org

| Reagent/Catalyst System | Reactants | Product | Reference |

| Base | Brominated benzoyl chloride, 4-{[(cyclohexylmethyl)amino]methyl}aniline | 3-bromo-N-(cyclohexylmethyl)benzamide | smolecule.com |

| HATU, TEA | 4-fluoroaniline, Carboxylic Acid | N-acylated guanidine (B92328) (potential side product) | nih.govacs.org |

| Pd(OAc)2, Xantphos, Cs2CO3 | N-protected 4-bromo-7-azaindoles, Amides | N-Aryl-7-azaindoles | beilstein-journals.org |

| Thionyl chloride, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt | N-aryl-substituted benzamides | N-aryl-substituted benzothioamides | mdpi.com |

Cyclization reactions offer a pathway to construct diverse heterocyclic structures related to benzamides, such as isoquinolinediones and isoindolone spirosuccinimides. rsc.orgnih.gov These reactions often involve the formation of new rings through intramolecular or intermolecular processes.

For example, radical-mediated cyclization of methacryloyl benzamides can lead to the formation of perfluorinated or cyanated isoquinolinediones. rsc.org Transition metal catalysis is also widely employed. Rhodium(III)-catalyzed C–H activation and cyclization of benzamides with diazo compounds can produce isocoumarins and α-pyrones. ecust.edu.cn Similarly, cobalt-catalyzed oxidative cyclization of benzamides with maleimides yields isoindolone spirosuccinimides. nih.gov Palladium catalysis can be used for the cyclization-carbonylation of 2-alkynyl primary benzamides to form methyl 3-substituted 1-methoxyisoquinoline-4-carboxylates. acs.org

| Catalyst/Reagent | Reactants | Product | Reference |

| AIBN/CuI | Methacryloyl benzamides, Perfluoroalkyl iodides | Perfluorinated/Cyanated Isoquinolinediones | rsc.org |

| [Cp*RhCl2]2 | Benzamides, Diazo compounds | Isocoumarins, α-Pyrones | ecust.edu.cn |

| Co(OAc)2·4H2O | Substituted benzamides, Maleimides | Isoindolone spirosuccinimides | nih.gov |

| Palladium Catalyst | 2-Alkynyl primary benzamides | Methyl 3-substituted 1-methoxyisoquinoline-4-carboxylates | acs.org |

The synthesis of this compound and its derivatives often starts from commercially available and relatively simple precursors. For example, the synthesis of 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) begins with cyclohexanone, potassium cyanide, and dimethylamine (B145610) hydrochloride. drugsandalcohol.ieresearchgate.net The resulting α-aminonitrile is then reduced and subsequently acylated with 3,4-dichlorobenzoyl chloride. drugsandalcohol.ieresearchgate.net

Similarly, the synthesis of certain Wip1 phosphatase inhibitors utilizes commercially available methyl 4-amino-3-iodobenzoate as a starting point. nih.gov The synthesis of novel benzothiazole (B30560) derivatives also commences from readily available materials like 1,4-benzoquinone (B44022) and cysteine methyl/ethyl ester hydrochloride. semanticscholar.org

Cyclization Reactions in the Formation of Benzamide (B126) Analogues

Advanced Synthetic Approaches for Functionalized this compound Derivatives

To create more complex and potentially more active derivatives, advanced synthetic strategies are employed.

The synthesis of functionalized this compound derivatives often requires multi-step reaction sequences. For instance, the synthesis of a series of benzamide-based Kv1.3 inhibitors involved a multi-step process starting from the protection of a ketone, followed by reduction of a nitrile to a primary amine, acylation, and finally deprotection of the ketone. srce.hr

Another example is the synthesis of Wip1 phosphatase inhibitors, which can involve a Negishi coupling reaction, followed by reductive amination, and then amide bond formation. nih.gov The synthesis of certain P2X7 antagonists also involves a multi-step sequence, including the conversion of a carboxylic acid to an acid chloride, followed by further reactions to build the final complex molecule. nih.gov The synthesis of 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide also involves multiple steps starting from readily available materials.

The introduction of chirality into this compound derivatives is crucial for studying their interaction with biological targets. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch This can be achieved through various methods, including the use of chiral starting materials (chiral pool), resolution of enantiomers, or the use of chiral auxiliaries or catalysts. ethz.ch

For example, a visible-light-enabled photoredox catalysis has been developed for the [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, leading to highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. rsc.org Asymmetric versions of this reaction have been explored using a chiral phosphoric acid, achieving moderate to good enantioselectivity. rsc.org

The synthesis of chiral β-carbonyl selenides with an o-amido function substituted with chiral alkyl groups has also been reported, creating enantiomeric and diastereomeric pairs for biological evaluation. nih.gov

| Method | Approach | Outcome | Reference |

| Asymmetric [4+2] Cycloaddition | Photoredox catalysis with chiral phosphoric acid | Functionalized cyclohexylamine derivatives with moderate to good enantioselectivity | rsc.org |

| Chiral Amine Auxiliary | Reaction of β-keto ester with a chiral amine | Chiral α-SCF3 substituted β-ketoesters | mdpi.com |

| Chiral Alkyl Group Incorporation | Synthesis of o-amido phenyl β-carbonyl selenides with chiral alkyl groups | Enantiomeric and diastereomeric pairs of chiral selenides | nih.gov |

Metal-Free and One-Pot Synthetic Methods

Several metal-free strategies are applicable for the direct amidation of carboxylic acids with amines. One approach employs borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can facilitate the reaction between a carboxylic acid and an amine under mild conditions, often open to the air in a solvent like acetonitrile. nih.gov Another notable metal-free method involves the use of propylphosphonic anhydride (B1165640) (T3P®) as a promoter. This reagent can be used for the direct formation of amides from carboxylic acids and, in some variations, can utilize N,N-dialkylformamides as the amine source. bohrium.comwalshmedicalmedia.com The reaction proceeds efficiently, often at elevated temperatures, and is compatible with a wide array of functional groups. walshmedicalmedia.com Graphene oxide has also been investigated as a metal-free carbocatalyst for direct amidation under solvent-free conditions, highlighting the move towards novel and sustainable catalytic systems. researchgate.net

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure without isolating intermediates. A notable one-pot, metal-free protocol allows for the conversion of nitroarenes directly into N-aryl amides. This method uses trichlorosilane (B8805176) for the in-situ reduction of a nitro group to an amine, which then reacts with an anhydride to form the final amide product. nih.govnih.gov While this specific example yields N-aryl amides, the principle of one-pot reduction and acylation is a powerful strategy. Another one-pot approach enables the transformation of alcohols directly into amines, which can then be acylated. For instance, an alcohol can be converted to an azide (B81097) and subsequently reduced to a primary amine in a single pot, ready for reaction with a carboxylic acid or its derivative. asianpubs.org

These modern synthetic strategies provide versatile and more sustainable alternatives to traditional methods for preparing this compound and its derivatives.

Strategic Derivatization of the this compound Scaffold

The this compound core structure serves as a versatile template for chemical modification. By strategically altering different parts of the molecule—the benzene (B151609) ring, the cyclohexylmethyl moiety, or by introducing heterocyclic systems—researchers can systematically explore the chemical space and develop derivatives with tailored properties.

Chemical Modifications on the Benzene Ring

The benzene ring of the this compound scaffold is a prime target for modification, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups.

For example, chloro-substituted derivatives, such as 4-chloro-N-(cyclohexylmethyl)benzamide, are commonly synthesized. The synthesis typically involves the reaction of cyclohexanemethanamine with the corresponding substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride). Similarly, nitro groups can be introduced, leading to compounds like N-(cyclohexylmethyl)-4-nitrobenzamide. dntb.gov.uaresearchgate.net The presence of a nitro group can significantly alter the molecule's electronic profile and can also serve as a handle for further chemical transformations, such as reduction to an amino group. Other substitutions, including methoxy (B1213986) groups, have also been explored to create derivatives like N-(cyclohexylmethyl)-4-methoxybenzamide.

The synthesis of these derivatives often follows the classical Schotten-Baumann reaction conditions or uses coupling agents to facilitate the amide bond formation between the substituted benzoic acid and cyclohexanemethanamine. The choice of substituent can have a significant impact on the biological profile of the resulting compound. For instance, studies on related N-substituted benzamides have shown that the presence of a chlorine atom or a nitro group can decrease antiproliferative activity in certain cancer cell lines. nih.gov

Table 1: Examples of Benzene Ring-Modified this compound Derivatives

| Substituent on Benzene Ring | Compound Name | Representative Synthesis |

|---|---|---|

| 4-Chloro | 4-Chloro-N-(cyclohexylmethyl)benzamide | Reaction of 4-chlorobenzoyl chloride with cyclohexanemethanamine. |

| 4-Nitro | N-(Cyclohexylmethyl)-4-nitrobenzamide | Reaction of 4-nitrobenzoyl chloride with cyclohexanemethanamine. dntb.gov.uaresearchgate.net |

Structural Diversification of the Cyclohexylmethyl Moiety

Altering the cyclohexylmethyl portion of the scaffold provides another avenue for creating structural diversity. Modifications can range from introducing substituents on the cyclohexane (B81311) ring to replacing the entire cycloalkylmethyl group with other alkyl or arylmethyl moieties.

Research has been conducted on the synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides, where alkyl groups such as ethyl or tert-butyl are appended to the cyclohexane ring. walshmedicalmedia.comnih.gov These compounds were synthesized and evaluated for potential biological activities. nih.gov The synthetic route typically involves starting with the appropriately substituted cyclohexylamine or cyclohexanemethanamine. For instance, N-[4-(tert-butyl)cyclohexyl]-substituted benzamides are prepared from 4-(tert-butyl)cyclohexylamine and a substituted benzoyl chloride. walshmedicalmedia.com

Furthermore, the entire cyclohexylmethyl group can be replaced to explore the impact of different lipophilic or sterically diverse groups. This includes the synthesis of N-benzylbenzamides and their derivatives, where the cyclohexyl ring is replaced by a phenyl ring. rsc.org These analogs, such as N-(4-chlorobenzyl)benzamide and N-(4-methoxybenzyl)benzamide, are often prepared through the reaction of the corresponding benzylamine (B48309) with benzoyl chloride. rsc.org Modifications are not limited to cyclic systems; various N-alkyl and N-aryl benzamides have been synthesized to probe structure-activity relationships. nih.gov

Table 2: Examples of Derivatives with Modified Cyclohexylmethyl Moiety

| Moiety replacing Cyclohexylmethyl | Derivative Example | Key Feature |

|---|---|---|

| 4-(tert-Butyl)cyclohexyl | N-[4-(tert-butyl)cyclohexyl]benzamide | Introduction of a bulky alkyl group on the cyclohexane ring. walshmedicalmedia.comnih.gov |

| 4-(Ethyl)cyclohexyl | N-[4-(ethyl)cyclohexyl]benzamide | Introduction of a smaller alkyl group on the cyclohexane ring. walshmedicalmedia.comnih.gov |

| Benzyl (B1604629) | N-Benzylbenzamide | Replacement of the cyclohexyl ring with a phenyl ring. rsc.org |

Introduction of Heterocyclic Moieties onto the Benzamide Backbone

Incorporating heterocyclic rings into the this compound structure is a key strategy in medicinal chemistry to enhance properties such as solubility, metabolic stability, and receptor interaction. Heterocycles can be introduced by replacing either the benzene ring or by modifying the amine component.

One approach is to replace the benzoyl group with a heteroaroyl group. For example, N-(cyclohexylmethyl)picolinamide and N-(cyclohexylmethyl)nicotinamide are derivatives where the benzene ring is replaced by a pyridine (B92270) ring. nih.govgoogle.comchemdiv.com The synthesis of these compounds generally involves the acylation of cyclohexanemethanamine with the appropriate heterocyclic acid chloride or by using a suitable coupling agent with the heterocyclic carboxylic acid. For instance, N-cyclohexyl-6-(piperidin-1-yl)picolinamide was synthesized by reacting 6-bromopicolinic acid with cyclohexylamine, followed by substitution of the bromine with piperidine. nih.govgoogle.com

Conversely, the cyclohexylmethylamine portion can be replaced with a heterocycle-containing amine. A prominent example is the synthesis of N-(2-pyridylmethyl)benzamide, where the cyclohexyl group is substituted by a pyridine ring. bohrium.comprepchem.com These are typically prepared by reacting benzoyl chloride with the corresponding aminomethyl-heterocycle, such as 2-(aminomethyl)pyridine. This strategy allows for the introduction of a basic nitrogen atom, which can be crucial for forming salt derivatives and interacting with biological targets. Extensive research has been performed on N-(pyridylmethyl)benzamides and related structures, including their use as intermediates for more complex molecules. bohrium.com

Table 3: Examples of Derivatives with Heterocyclic Moieties

| Position of Heterocycle | Heterocycle | Compound Example |

|---|---|---|

| Replacing Benzoyl Group | Pyridine (Picolinoyl) | N-Cyclohexylpicolinamide nih.gov |

| Replacing Benzoyl Group | Pyridine (Nicotinoyl) | N-(Cyclohexylmethyl)nicotinamide google.comchemdiv.com |

| Replacing Cyclohexyl Group | Pyridine | N-(2-Pyridylmethyl)benzamide prepchem.com |

| Attached to Benzoyl Group | Benzimidazole (B57391) | N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives beilstein-journals.org |

Biological Activity and Pharmacological Investigations of N Cyclohexylmethyl Benzamide Analogues Preclinical Focus

Receptor Modulation Studies

The N-(cyclohexylmethyl)benzamide scaffold has been a focal point in the development of antagonists for the purinergic P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neuroinflammation. researchgate.netfrontiersin.orgfrontiersin.org

The journey towards potent P2X7 receptor antagonists has involved extensive research, with high-throughput screening (HTS) playing a pivotal role. An HTS campaign identified that simple N-(cyclohexylmethyl)benzamides functioned as weak P2X7 antagonists. nih.gov Specifically, Janssen utilized an HTS approach that identified the this compound structure as a viable scaffold for developing P2X7 receptor antagonists. researchgate.net This initial finding, though demonstrating only modest activity, served as the foundation for extensive medicinal chemistry efforts to optimize the scaffold's potency and pharmacological properties. nih.gov The cyclohexylmethyl group was identified as a key lipophilic moiety for interacting with a hydrophobic pocket of the receptor's binding site. researchgate.net

Following their identification, this compound analogues underwent rigorous in vitro evaluation to determine their potency and selectivity across various species. These assessments are crucial as significant species differences in antagonist potency at P2X7 receptors have been observed. nih.gov For instance, some compounds show 20- to 500-fold higher potency for human P2X7 receptors compared to mouse receptors. nih.gov

Medicinal chemistry efforts evolving from the initial HTS hits led to the development of highly potent antagonists. nih.gov For example, compounds such as JNJ-55308942 demonstrated strong inhibition of both human P2X7R (IC50 = 10 nM) and rat P2X7R (IC50 = 15 nM) in a calcium flux assay. korea.ac.kr Another potent analogue, JNJ-42253432, showed IC50 values of 20 nM and 16 nM against human and rat P2X7R, respectively. korea.ac.kr Structural modifications, such as replacing the adamantane (B196018) ring with an aryl-cyclohexyl moiety, have also yielded potent antagonists. nih.gov One such analogue, 2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide, exhibited an IC50 value of 0.39 μM against the human P2X7 receptor expressed in Xenopus laevis oocytes. nih.gov

The table below summarizes the in vitro potency of selected this compound analogues and related compounds at P2X7 receptors.

| Compound | Species/Cell Line | Assay Type | Potency (IC₅₀) | Reference |

| JNJ-55308942 | Human P2X7R | Ca²⁺ Flux | 10 nM | korea.ac.kr |

| Rat P2X7R | Ca²⁺ Flux | 15 nM | korea.ac.kr | |

| JNJ-42253432 | Human P2X7R | Ca²⁺ Flux | 20 nM | korea.ac.kr |

| Rat P2X7R | Ca²⁺ Flux | 16 nM | korea.ac.kr | |

| 2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide (56) | Human P2X7R (in Xenopus oocytes) | Two-electrode voltage clamp | 0.39 µM | nih.gov |

| Compound 7 | Human, Rat, Mouse | Not specified | High Potency | nih.gov |

| Compound 8 | Human, Rat, Mouse | Not specified | High Potency | nih.gov |

This table is interactive. Click on the headers to sort the data.

It is important to note that assay conditions, such as temperature and buffer composition, can significantly influence the measured IC50 values for P2X7 antagonists. nih.gov

To confirm that in vitro potency translates to in vivo target engagement, centrally penetrant P2X7 antagonists derived from the benzamide (B126) scaffold have been studied in animal models. nih.gov These studies measure the degree to which a compound binds to and occupies its target receptor in the brain. nih.gov Both in vivo and ex vivo methods are used, though it is recognized that ex vivo measurements can sometimes underestimate occupancy due to the drug dissociating from the receptor during tissue processing. rotman-baycrest.on.ca

Two novel, brain-penetrating P2X7 antagonists, referred to as compound 7 and compound 8, demonstrated high brain concentrations and robust receptor occupancy in rats. nih.gov For compound 7, a single subcutaneous dose of 30 mg/kg resulted in high P2X7 receptor occupancy, with over 50% occupancy sustained for two hours, as measured by ex vivo autoradiography. nih.gov Similarly, compound 8 showed significant, dose-dependent receptor occupancy in the rat brain. nih.gov The development of radioligand binding assays for native tissue has been crucial for these ex vivo occupancy studies, providing an important biomarker in preclinical research. nih.gov Such studies have confirmed that orally dosed P2X7 antagonists can achieve concentration-dependent occupancy of the receptor in the rat cortex. nih.gov

In addition to their activity at P2X7 receptors, certain this compound analogues have been investigated for their effects on opioid receptors. The most prominent example is AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide), a structurally atypical synthetic opioid developed in the 1970s. mdpi.comeuropa.eudrugsandalcohol.ie

Pharmacological studies have established that AH-7921 acts as a morphine-like analgesic, primarily through its activity as a µ-opioid (MOP) receptor agonist. europa.euspringermedizin.de It also demonstrates some action on the κ-opioid (KOP) receptor, but to a lesser extent, showing moderate selectivity toward the µ-opioid receptor. europa.euwebpoisoncontrol.org In various animal models, the analgesic potency of AH-7921 was found to be comparable to or greater than that of morphine. europa.eudrugsandalcohol.ie

The AH-7921 benzamide scaffold has been used as a template for developing further analogues with tailored affinities for opioid receptors, including for applications in positron emission tomography (PET) imaging. acs.org A series of these analogues were tested for their binding affinity (Ki) and functional potency (EC50) at human opioid receptors.

The table below presents pharmacological data for AH-7921 and a selection of its fluoro-substituted analogues. acs.org

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Reference |

| AH-7921 (3a) | µ (MOP) | 1.6 | 13 | acs.org |

| δ (DOP) | 120 | 1100 | acs.org | |

| κ (KOP) | 26 | 130 | acs.org | |

| Compound 3b | µ (MOP) | 2.5 | 32 | acs.org |

| δ (DOP) | 160 | >10000 | acs.org | |

| κ (KOP) | 130 | 2500 | acs.org | |

| Compound 3e | µ (MOP) | 1.1 | 12 | acs.org |

| δ (DOP) | 130 | 3800 | acs.org | |

| κ (KOP) | 110 | 1100 | acs.org |

This table is interactive. Click on the headers to sort the data.

These preclinical investigations highlight the dual pharmacological potential of the this compound scaffold, serving as a template for both P2X7 receptor antagonists and µ-opioid receptor agonists.

Opioid Receptor Agonism (e.g., AH-7921 Derivative)

Exploration of κ-Opioid (KOP) Receptor Activity

This compound analogues have been investigated for their interaction with opioid receptors, particularly the kappa-opioid receptor (KOPR). The KOPR system is a target for developing treatments for substance abuse, as KOPR agonists can block the rewarding effects of psychostimulants. nih.gov

Research has focused on developing selective and short-acting KOPR antagonists. LY2444296, an analogue of LY2456302, is a selective short-acting KOPR antagonist with a Ki value of approximately 1 nM. nih.gov It demonstrates selectivity for KOPR over mu (μ) and delta (δ) opioid receptors with ratios of about 60 and 350, respectively. nih.gov Another short-acting KOPR antagonist, zyklophin, has a Ki of 30 nM for KOPR and shows high selectivity over μ and δ receptors. nih.gov

Some benzamide derivatives, such as BPHA, MCBPHA, and MCPPHA, are G-protein-biased KOPR agonists. nih.gov These compounds stimulate the release of prolactin, which is consistent with G-protein signaling. nih.gov However, MCBPHA and MCPPHA, unlike BPHA, induce rotarod incoordination, suggesting a requirement for intact KOPR/β-arrestin-2 coupling for this effect. nih.gov

The 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold has been studied for developing PET radiotracers. acs.org Analogues based on this scaffold, like AH-7921, have been designed to be MOR-selective. acs.org

Akuammicine (B1666747), an indole (B1671886) alkaloid, is a selective KOPR agonist. chemrxiv.org Semisynthetic derivatives of akuammicine have been created to explore structure-activity relationships, leading to compounds with enhanced KOPR potency. chemrxiv.org

Table 1: Preclinical Data on κ-Opioid Receptor Activity of this compound Analogues and Related Compounds

| Compound/Analogue | Receptor Target | Activity | Key Findings |

| LY2444296 | KOPR | Antagonist | Selective and short-acting with a Ki of ~1 nM. nih.gov |

| Zyklophin | KOPR | Antagonist | Short-acting with a Ki of 30 nM. nih.gov |

| BPHA, MCBPHA, MCPPHA | KOPR | G-protein-biased agonists | Stimulate prolactin release. nih.gov |

| AH-7921 based analogues | MOR | Agonist | Developed as potential PET radiotracers. acs.org |

| Akuammicine derivatives | KOPR | Agonist | Show enhanced potency at the KOPR. chemrxiv.org |

HIV-1 Integrase Inhibition

The this compound scaffold has been explored for its potential to inhibit HIV-1 integrase (IN), a critical enzyme for viral replication. acs.orgplos.orgnih.gov The compound N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (referred to as 5u in some studies) has been identified as an inhibitor of the interaction between HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75). acs.orgnih.govresearchgate.net This compound demonstrated an IC50 value of 8 µM for this inhibition. acs.orgnih.govresearchgate.net

Further studies showed that this compound also inhibits the strand transfer activity of HIV-1 integrase with an IC50 of 19 µM. plos.org Molecular modeling suggests that its mechanism of action may involve the chelation of divalent metal ions within the active site of the integrase. acs.orgnih.govresearchgate.net This chelation mechanism is a common feature of many potent HIV-1 IN inhibitors. nih.gov

The 2,3-dihydroxybenzamide (B143552) scaffold, derived from merging salicylate (B1505791) and catechol pharmacophores, was identified as a potent inhibitor of the strand transfer reaction. nih.gov Structural modifications to this scaffold, such as the addition of a piperidin-1-ylsulfonyl group, were found to be beneficial for its activity. nih.gov

Table 2: HIV-1 Integrase Inhibition by this compound Analogues

| Compound | Target | IC50 | Key Findings |

| N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (5u) | IN-LEDGF/p75 interaction | 8 µM acs.orgnih.govresearchgate.net | Also inhibits strand transfer with an IC50 of 19 µM. plos.org |

| 2,3-dihydroxybenzamide (5a) | Strand Transfer Reaction | - | Identified as a new scaffold for efficient inhibition. nih.gov |

Human NTPDase (h-NTPDase) Inhibition Profiles

Analogues of this compound, specifically sulfamoyl-benzamides, have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are involved in various physiological and pathological processes. nih.govmedchemexpress.com

Several compounds have shown potent and selective inhibition of different h-NTPDase isoforms. For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) is the most potent inhibitor of h-NTPDase1, with an IC50 value of 2.88 ± 0.13 μM. nih.gov It also potently inhibits h-NTPDase3 with an IC50 of 0.72 ± 0.11 μM. nih.gov

Other compounds like N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f), 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j), and 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) have demonstrated sub-micromolar inhibition of h-NTPDase2. nih.gov The most potent and selective inhibitor for h-NTPDase8 is 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), with an IC50 of 0.28 ± 0.07 μM. nih.gov

Table 3: Inhibition of h-NTPDase Isoforms by Benzamide Derivatives

| Compound | Target Isoform | IC50 (μM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 nih.gov |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase3 | 0.72 ± 0.11 nih.gov |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | h-NTPDase2 | Sub-micromolar nih.gov |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | Sub-micromolar nih.gov |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) | h-NTPDase2 | Sub-micromolar nih.gov |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 nih.gov |

Dopamine (B1211576) D2 Receptor Antagonism by Structurally Related Arylcarboxamides

Arylcarboxamide derivatives structurally related to this compound have been investigated as antagonists for dopamine receptors, particularly the D2 and D3 subtypes. acs.org The development of selective D3 receptor antagonists is of interest for treating substance abuse and neuropsychiatric disorders. acs.org

A series of acylaminobutylpiperazines incorporating aza-aromatic units were synthesized and evaluated for their binding and functional activities at D3 and D2 receptors. acs.org These compounds generally did not show significant intrinsic efficacy at either receptor in a mitogenesis assay, indicating their antagonist nature. acs.org The use of heteroaryl functionalities like 2-indolyl- and 2-benzofuranyl as tail groups has been shown to produce ligands with selectivity for D3 over D2 receptors. acs.org

A novel series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes has been reported to have high affinity and selectivity for the D3 receptor. acs.org Members of this series demonstrated high in vitro potency for antagonism at the D3 receptor and showed efficacy in animal models of drug addiction. acs.org

Cannabinoid CB2 Receptor Agonism (e.g., YX-2102)

A pyrano[2,3-b]pyridine derivative, YX-2102, which can be considered a structural analogue in the broader class of cyclic compounds with amide-like linkers, has been identified as a novel cannabinoid receptor 2 (CB2) agonist. bioworld.comresearchgate.net YX-2102 binds to the CB2 receptor with a high affinity, exhibiting a Ki value of 0.35 µM. bioworld.com

Preclinical studies have demonstrated that YX-2102 has potential therapeutic effects in models of pulmonary fibrosis. bioworld.comresearchgate.net In vivo, it was shown to attenuate bleomycin-induced pulmonary fibrosis in rats by reducing lung injury, inflammation, and fibrosis. bioworld.com The mechanism of action involves the inhibition of pro-inflammatory M1 macrophage polarization and an increase in anti-inflammatory M2 macrophages. bioworld.comresearchgate.net Furthermore, YX-2102 up-regulates CB2 receptor expression in alveolar epithelial cells and inhibits the epithelial-to-mesenchymal transition (EMT) induced by TGF-β1 through a CB2 receptor-dependent pathway. bioworld.com

Table 4: Preclinical Data for CB2 Receptor Agonist YX-2102

| Compound | Receptor Target | Binding Affinity (Ki) | Key Preclinical Findings |

| YX-2102 | CB2 | 0.35 µM bioworld.com | Attenuates pulmonary fibrosis, inhibits inflammation, and modulates macrophage polarization in rat models. bioworld.comresearchgate.net |

G-Protein Coupled Receptor (GPCR) Interactions

The this compound scaffold has been identified as a versatile structure for interacting with various G-protein coupled receptors (GPCRs). GPCRs constitute a large family of receptors that are common drug targets. biorxiv.orgnih.gov

Through high-throughput screening, the this compound scaffold was used to develop P2X7 receptor antagonists. researchgate.net The cyclohexylmethyl moiety of these compounds interacts with a hydrophobic pocket in the binding site of the P2X7 receptor. researchgate.net

The benzamide scaffold is also central to the development of opioid receptor modulators. acs.org As discussed previously, analogues have been designed as selective agonists for the μ-opioid receptor (MOR) and as biased agonists for the κ-opioid receptor (KOPR). nih.govacs.org The interaction of these ligands with their respective GPCRs can trigger downstream signaling cascades, such as the dissociation of G-protein subunits and modulation of ion channels. biorxiv.org

Furthermore, arylcarboxamides have been extensively studied as ligands for dopamine D2 and D3 receptors, which are also GPCRs. acs.org The selectivity between these subtypes is often governed by specific structural features of the arylcarboxamide derivatives. acs.org

Enzyme Inhibition Profiles

Derivatives of this compound have been shown to inhibit various enzymes, a property that is central to their therapeutic potential.

HIV-1 Integrase: As detailed in section 3.1.3, specific dihydroxybenzamide analogues of this compound are inhibitors of HIV-1 integrase, acting through metal chelation in the enzyme's active site. acs.orgnih.govresearchgate.net

Human NTPDases: Sulfamoyl-benzamide derivatives are effective and often selective inhibitors of different isoforms of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), as covered in section 3.1.4. nih.gov

Histone Deacetylases (HDACs): Benzamide-based compounds, such as entinostat (B1683978) (MS-275), are known class I selective histone deacetylase inhibitors. nih.gov Research into N-(2-aminophenyl) benzamide derivatives has identified compounds with potent inhibitory activity against HDAC enzymes. nih.gov For example, compound 7j from one study showed significant inhibition of HDAC enzymes and corresponding antiproliferative activity in breast cancer cell lines. nih.gov

Glycine (B1666218) Transporter-1 (GlyT-1): A series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been developed as potent inhibitors of glycine transporter-1 (GlyT-1). researchgate.net Optimization of this series led to the identification of a GlyT-1 inhibitor that demonstrated in vivo activity in a rodent model. researchgate.net

Non-Specific Enzyme Inhibition by Benzamide Derivatives

Benzamide derivatives have been identified as modulators of various enzymatic targets, a characteristic that underpins many of their pharmacological effects. Research has demonstrated their ability to inhibit a range of enzymes critical to cellular processes and disease progression.

One area of investigation involves the inhibition of IMP dehydrogenase (IMPDH), the rate-limiting enzyme in the synthesis of guanine (B1146940) nucleotides. nih.gov Benzamide riboside, a synthesized analogue, is metabolized into its NAD analogue (BAD), which then acts as an inhibitor of IMPDH. nih.gov Studies indicate that analogues of benzamide riboside may be more selective for the type II isoform of IMPDH, which is more prevalent in highly proliferating cancer cells. nih.gov

Histone deacetylases (HDACs) are another significant target for benzamide derivatives. HDACs are crucial in epigenetic regulation, and their inhibition can lead to the growth arrest or apoptosis of tumor cells. wiley.com A series of fluorinated N-(2-aminophenyl)benzamide derivatives were synthesized and shown to be potent HDAC inhibitors with significant antitumor activity in human cancer cell lines. wiley.com Similarly, indole-containing benzamide derivatives have demonstrated more potent inhibitory activity against HDAC1 compared to the established drug chidamide. thieme-connect.com

Further research has identified benzamide derivatives as inhibitors of other key enzymes. A series of benzamide tryptamine (B22526) derivatives were designed as novel inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a promising target in cancer therapy due to its high expression in tumor tissues. researchgate.net Additionally, N-benzyl benzamide derivatives have been developed as highly selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. acs.org The ability of the benzamide scaffold to be adapted to target a diverse set of enzymes highlights its importance in drug discovery.

Broader Preclinical Therapeutic Area Investigations

Beyond specific enzyme targets, this compound analogues and related compounds have been evaluated in broader preclinical models for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

The anti-inflammatory properties of benzamide derivatives have been a significant focus of preclinical research. Studies have synthesized and evaluated series of N-[4-(alkyl)cyclohexyl]-substituted benzamides, demonstrating their potential as anti-inflammatory agents. nih.gov The core benzamide structure is recognized for its role in compounds with a wide range of pharmacological effects, including anti-inflammatory action. nanobioletters.com

One mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. N-Pyrazolyl benzamide derivatives have shown significant anti-inflammatory activity, with some compounds being more effective than the standard drug ibuprofen (B1674241) in preclinical models. researchgate.net Docking studies suggest these compounds bind effectively to the active site of human COX-2. researchgate.net Similarly, newly synthesized benzimidazole (B57391) derivatives demonstrated noteworthy anti-inflammatory potential in both in vitro and in vivo assays, with activity comparable to diclofenac (B195802) sodium in a carrageenan-induced mice paw edema model. nih.gov

The this compound scaffold has also been utilized as a starting point for developing antagonists of the P2X7 receptor, which is implicated in neuro-inflammatory processes. researchgate.net This highlights the versatility of the scaffold in targeting different pathways involved in inflammation.

Table 1: Selected Preclinical Anti-inflammatory Activity of Benzamide Derivatives

| Compound Class | Model/Target | Key Findings | Reference |

|---|---|---|---|

| N-Pyrazolyl Benzamide Derivatives | Carrageenan-induced paw edema / COX-2 | Compounds 3d (84.09%) and 3g (79.54%) showed significant paw edema protection compared to ibuprofen (65.90%). | researchgate.net |

| Benzimidazole Derivatives | Carrageenan-induced mice paw edema | Showed anti-inflammatory effect comparable to diclofenac sodium. | nih.gov |

| Palmitoyl Benzamides | Carrageenan-induced paw edema | o-palmitoylamino N-carboxyethyl benzamide produced 43.8% edema inhibition at 50 mg/kg. | bioline.org.br |

| 1,4-dihydropyridine hybrid benzamide derivatives | Acetic acid-induced writhing | Compound 2c showed excellent analgesic activity (81.35% at 5mg/kg), which is often linked to anti-inflammatory pathways. | nih.gov |

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nanobioletters.com The structural versatility of amides allows for the development of potent agents against various pathogens. nanobioletters.com For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against fungi such as Fusarium oxysporum and Saccharomyces cerevisiae, showing MIC values ranging from 0.3 to 5.0 mg/mL. mdpi.com

N-pyrazolyl benzamide derivatives have been noted for their strong antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds achieving MIC values as low as 0.5 µg/ml. researchgate.net Further studies have shown that pyrrolyl benzamide derivatives are active against Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. mdpi.com Specifically, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide and related compounds showed high activity against M. tuberculosis with an MIC value of 3.125 μg/mL. mdpi.com

The antimicrobial potential extends to periodontal pathogens, where heterocyclic derivatives of benzamidine (B55565) were evaluated for their inhibitory effects against Porphyromonas gingivalis and E. coli. mdpi.com

A critical area of research is the efficacy of new compounds against drug-resistant bacteria. Benzamide analogues have shown promise in this domain. A series of 2-benzylidene-3-oxobutanamide derivatives exhibited very good in vitro antibacterial activity against WHO priority drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB). nih.gov

Similarly, N-pyrazolyl benzamide derivatives have been tested against resistant species, including MRSA and vancomycin-resistant Staphylococcus aureus (VRSA). researchgate.net FtsZ, an essential bacterial cell division protein, has emerged as a key target for novel antibiotics. Benzodioxane–benzamide inhibitors have been identified that target FtsZ in Streptococcus pneumoniae, demonstrating bactericidal activity with MICs ranging from 25 to 80 µg/mL. nih.gov The benzamide PC190723 is another FtsZ inhibitor with potent activity against both M. tuberculosis and S. aureus. researchgate.net

Table 2: Antibacterial Activity of Selected Benzamide Derivatives

| Compound/Class | Target Organism(s) | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 5a (a benzamide derivative) | B. subtilis | 6.25 | nanobioletters.com |

| Compound 5a (a benzamide derivative) | E. coli | 3.12 | nanobioletters.com |

| N-Pyrazolyl Benzamides | Gram-positive & Gram-negative bacteria | As low as 0.5 | researchgate.net |

| Pyrrolyl Benzamide Derivatives | M. tuberculosis H37Rv | 3.125 | mdpi.com |

| Pyrrolyl Benzamide Derivatives | S. aureus | 3.12 - 12.5 | mdpi.com |

| Benzodioxane–benzamides | S. pneumoniae | 25 - 80 | nih.gov |

The anticancer potential of benzamide derivatives is an area of intense investigation, with research revealing multiple mechanisms of action. A study on newly synthesized benzamide derivatives found that one compound, BJ-13, exhibited potent antiproliferative activity across several cancer cell lines, with a particularly strong effect in gastric cancer cells. nih.gov The mechanism was determined to be the induction of significant reactive oxygen species (ROS) accumulation, which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. nih.gov

As previously mentioned, inhibition of enzymes like HDACs and eEF2K by benzamide derivatives contributes significantly to their anticancer effects. wiley.comresearchgate.net For example, N-(2-aminophenyl)benzamide derivatives that inhibit HDACs showed high antitumor efficacy in human colon cancer (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines, as well as in an HCT-116 xenograft mouse model. wiley.com

Other novel mechanisms have been uncovered. N-(anthracen-9-ylmethyl) benzamide derivatives were identified as inhibitors of ZNF207, a protein implicated in glioma. acs.org The lead compound from this series, C16, hindered tumorigenesis and migration and promoted apoptosis in vitro, while also showing the ability to cross the blood-brain barrier and exert potent efficacy in both subcutaneous and orthotopic glioma tumor models. acs.org Furthermore, other benzamide derivatives have been optimized as tubulin inhibitors that target the colchicine (B1669291) binding site. acs.org One such compound, 48, inhibited tubulin polymerization, induced mitotic blockade, and showed significant antiproliferative activities, including overcoming drug resistance in a paclitaxel-resistant A549 xenograft model. acs.org

Autophagy is a cellular recycling process that cancer cells can exploit to survive the stress induced by chemotherapy, often leading to drug resistance. researchgate.net Inhibiting this protective autophagy is a promising strategy to enhance the efficacy of conventional anticancer drugs.

A novel series of 5-amino-2-ether-benzamide derivatives were synthesized and evaluated as potential autophagy inhibitors. mdpi.comnih.gov Within this series, the compound N-(cyclohexylmethyl)-5-(((cyclohexylmethyl) amino) methyl)-2((4(trifluoromethyl) benzyl) oxy) benzamide (referred to as compound 4d) was identified as the most potent. researchgate.netmdpi.com This specific this compound analogue was found to inhibit autophagy by suppressing the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process. researchgate.netresearchgate.net

Crucially, this inhibition of autophagy led to a significant synergistic anti-proliferative effect when combined with the chemotherapy agent vincristine (B1662923) against a vincristine-resistant esophageal cancer cell line (Eca-109/VCR). researchgate.netmdpi.comnih.gov This finding supports the concept that autophagy plays a cytoprotective role in these cancer cells and that its inhibition can re-sensitize them to chemotherapy. nih.gov Computational studies further suggest that this compound may exert its effect by binding with the p62-zz domain, and it was found to be less cytotoxic to normal cells compared to other known p62-zz inhibitors. researchgate.net

Anticancer and Antiproliferative Activities

Cytotoxicity Assessments in Cell Lines

The cytotoxic potential of this compound analogues has been explored in various cancer cell lines. One study synthesized a series of 5-amino-2-ether-benzamide derivatives and identified compound 4d, N-(cyclohexylmethyl)-5-(((cyclohexylmethyl) amino) methyl)-2((4(trifluoromethyl) benzyl) oxy) benzamide, as a potent autophagy inhibitor. nih.gov When combined with the chemotherapy agent vincristine (VCR), this compound showed a significant synergistic anti-proliferative effect against the VCR-resistant esophageal cancer cell line Eca-109/VCR. nih.gov This suggests that the cytotoxic effects of certain microtubule poisons can be enhanced by inhibiting autophagy with specific benzamide derivatives. nih.gov

Another area of investigation involves histone deacetylase (HDAC) inhibitors. Two series of 4-oxoquinazoline-based N-hydroxypropenamides were synthesized and evaluated for their HDAC inhibitory and cytotoxic activities against three human cancer cell lines: SW620 (colon), PC-3 (prostate), and NCI-H23 (lung). nih.gov Within these series, compounds with an N-hydroxypropenamide group at position 7 of the 4-oxoquinazoline skeleton were generally more potent than those with the same group at position 6. nih.gov Notably, N³-benzyl-substituted derivatives demonstrated stronger bioactivity than N³-alkyl-substituted ones. nih.gov

Further research has focused on other structural modifications. For instance, certain oxadiazole derivatives incorporating a fluorophenyl and a sulfamoyl group have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with a significant reduction in cell viability at micromolar concentrations. Additionally, therapeutic compounds with a phenyl core and amide links have been shown to be cytotoxic to stomach, colon, breast, and leukemia cancer cell lines. google.com

The table below summarizes the cytotoxic activity of selected this compound analogues and related compounds in different cancer cell lines.

Table 1: Cytotoxicity of Selected Benzamide Analogues in Cancer Cell Lines

| Compound | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| N-(cyclohexylmethyl)-5-(((cyclohexylmethyl) amino) methyl)-2((4(trifluoromethyl) benzyl) oxy) benzamide (Compound 4d) | Eca-109/VCR (Esophageal Cancer) | Synergistic anti-proliferative effect with Vincristine. | nih.gov |

| 4-Oxoquinazoline-based N-hydroxypropenamides (e.g., Compounds 10l and 10m) | SW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung) | Potent HDAC inhibition and cytotoxicity, with IC₅₀ values in the submicromolar to low micromolar range. | nih.gov |

| 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Breast and Lung Cancer Cells | Significant reduction in cell viability at micromolar concentrations. |

Antiemetic Properties within the Benzamide Class

Substituted benzamides are a well-established class of compounds with significant antiemetic properties. nih.govmedchemexpress.com Their mechanism of action is often linked to their ability to antagonize dopamine D2 receptors and/or act as agonists at serotonin (B10506) 5-HT₄ receptors, which in turn enhances gastrointestinal motility. medchemexpress.com

Preclinical studies have been instrumental in elucidating these properties. For example, a series of new substituted benzamides were synthesized and evaluated for their ability to antagonize cisplatin-induced emesis in dogs and ferrets. nih.gov It was discovered that modifying the 2-methoxy substituent of metoclopramide (B1676508) could reduce dopamine D2 receptor antagonism without diminishing, and in some cases even improving, the antagonism of cisplatin-induced emesis. nih.gov This finding highlights the potential for developing non-dopaminergic antiemetics within the benzamide class. nih.gov

Cinitapride, a benzamide derivative, acts as an agonist of 5-HT₁ and 5-HT₄ receptors and an antagonist of 5-HT₂ receptors, contributing to its antiemetic and prokinetic effects. wikipedia.orgdrugbank.com

Antipsychotic Potential of Benzamide Compounds

The benzamide class of compounds has yielded several effective antipsychotic agents. Their primary mechanism of action is often attributed to the blockade of dopamine D₂ receptors in the brain. nih.gov However, newer research indicates a more complex polypharmacology involving other receptors, such as serotonin receptors. nih.govacs.org

For instance, amisulpride, a substituted benzamide, is used as a racemic mixture. acs.orgresearchgate.net The S-enantiomer exhibits a nearly 40-fold higher affinity for D₂/D₃ receptors, which is believed to mediate its antipsychotic effects. acs.org Conversely, the R-enantiomer shows a greater than 50-fold preference for the 5-HT₇ receptor, which may contribute to antidepressant effects. acs.orgresearchgate.net This suggests that the racemic form of some benzamides is necessary to engage multiple therapeutic targets. acs.org

The development of novel benzamide antipsychotics continues. LB-102, an N-methylated analogue of amisulpride, acts as a D₂/D₃ and 5-HT₇ receptor antagonist. acs.orgmdpi.com Preclinical studies on a series of benzamide derivatives with potent dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptor properties have identified promising candidates. nih.gov One such compound, 4k (5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide), demonstrated potent and balanced activities at these receptors and showed efficacy in animal models of schizophrenia by reducing phencyclidine-induced hyperactivity. nih.gov The selective antagonism of dopamine D₂/D₃ receptors is thought to underlie the efficacy of substituted benzamides against the negative symptoms of schizophrenia. nih.gov

Prokinetic Activity (e.g., Cinitapride Derivatives)

The prokinetic activity of benzamide derivatives is primarily mediated through their interaction with serotonin receptors in the gastrointestinal tract. nih.govwur.nl These compounds facilitate the release of acetylcholine (B1216132) from myenteric neurons, thereby promoting gastrointestinal motility. nih.gov

Cinitapride is a notable example of a prokinetic benzamide. wikipedia.orgwur.nl It functions as an agonist at 5-HT₁ and 5-HT₄ receptors and an antagonist at 5-HT₂ receptors. wikipedia.orgdrugbank.com The agonistic activity at 5-HT₄ receptors, which are positively coupled to adenylate cyclase in neurons, is a key mechanism for many prokinetic benzamides. nih.gov Studies have shown that benzamide derivatives like cisapride (B12094), zacopride, and BRL 24924 stimulate cAMP formation, with a rank order of potency indicating their agonistic action on the same receptor as serotonin. nih.gov

The development of more selective 5-HT₄ agonists has been a focus of research to enhance prokinetic efficacy while minimizing off-target effects. nih.gov Mosapride, another benzamide derivative, is a selective 5-HT₄ agonist with minimal affinity for other receptors like 5-HT₁, 5-HT₂, dopamine D₂, or adrenergic receptors. nih.gov This selectivity contributes to its prokinetic action in the gastrointestinal tract. nih.gov The prokinetic effects of these compounds are beneficial in managing conditions associated with delayed gastric emptying and other motility disturbances. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies of N Cyclohexylmethyl Benzamide Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

The biological activity of N-(cyclohexylmethyl)benzamide derivatives is underpinned by a constellation of specific structural features, known as pharmacophoric elements, that are crucial for molecular recognition and binding affinity at target receptors. Research into various analogues has consistently highlighted a general pharmacophore model. For instance, studies on dopamine (B1211576) D2 receptor antagonists have defined the key elements as a basic nitrogen atom, an aromatic moiety, and a linking group capable of participating in hydrogen-bonding interactions. igi-global.com

The core this compound structure itself embodies these elements:

The Benzamide (B126) Moiety: The aromatic benzene (B151609) ring and the adjacent amide group are fundamental. The ring serves as a hydrophobic anchor and can engage in π-π stacking or hydrophobic interactions within the receptor's binding pocket. The amide group (-C(=O)NH-) is a critical hydrogen-bonding unit, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

The Cyclohexylmethyl Group: This bulky, lipophilic group is not merely a spacer. Its size, shape, and conformational flexibility are significant for orienting the molecule within the binding site. The uniqueness of the cyclohexylmethyl group is that it imparts distinct steric and electronic properties compared to simpler alkyl or benzyl (B1604629) analogs, which can enhance biological activity. nih.gov

The Linker: The methyl bridge (-CH2-) connecting the cyclohexyl ring to the amide nitrogen provides optimal spacing and rotational freedom, allowing the two main moieties (benzamide and cyclohexane) to adopt a favorable conformation for target binding.

Impact of Substituents on the Benzene Ring on Potency and Selectivity

Modifying the substitution pattern on the benzamide's benzene ring is a cornerstone strategy for modulating the potency and selectivity of this compound derivatives. The electronic properties (electron-donating or electron-withdrawing) and the position of these substituents can dramatically alter a compound's interaction with its biological target.

Electron-withdrawing groups, such as halogens or nitro groups, have been shown to significantly influence activity. For example, the compound AH-7921, which has chlorine atoms at the 3- and 4-positions of the benzene ring, is a known synthetic opioid. mdpi.com Similarly, in a series of antitubercular agents, a 3,5-dinitrobenzamide (B1662146) core was found to be preferable for activity over a 3-nitro-5-(trifluoromethyl)benzamide (B6318349) core, indicating that the specific nature and number of electron-withdrawing groups are critical. In another study on sigma-1 receptor ligands, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide ring showed excellent affinity and selectivity.

Conversely, electron-donating groups can also enhance potency, depending on the target. In the development of GlyT-1 inhibitors, introducing electron-donating substituents on the benzene ring was found to be beneficial for anti-HCV activity. uniba.it For a series of opioid receptor agonists, a 4-propoxy substituent on the benzamide ring was shown to optimize binding kinetics.

The position of the substituent is equally vital. In a series of anti-influenza hemagglutinin inhibitors, derivatives with 3-Cl and 3-CF3 substitutions on an aniline (B41778) ring coupled to the core structure demonstrated much better antiviral potencies than other positional isomers. nih.gov The table below summarizes the impact of various benzene ring substituents on the biological activity of benzamide derivatives.

Interactive Data Table: Effect of Benzene Ring Substituents on Biological Activity

| Parent Scaffold Type | Substituent(s) | Position(s) | Observed Effect on Activity/Selectivity | Target/Activity Class |

|---|---|---|---|---|

| This compound | 3-Bromo | 3 | Potential lead for pharmaceuticals due to unique steric/electronic properties. nih.gov | General Medicinal Chemistry |

| N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | 3,4-Dichloro | 3, 4 | Confers potent opioid receptor agonist activity (Compound AH-7921). mdpi.com | Opioid Receptor Agonist |

| N-benzyl benzamide | 3,5-Dinitro | 3, 5 | Preferred over 3-nitro-5-(trifluoromethyl) for antitubercular activity. | Antitubercular |

| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide | Electron-donating groups | Various | Generally helpful for anti-HCV activity. uniba.it | Anti-HCV |

| N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | 4-Propoxy | 4 | Optimizes binding kinetics. | Opioid Receptor Agonist |

| Benzamide derivatives | 4-Chloro, 4-Cyano, 4-Nitro | 4 | Excellent affinity for sigma-1 receptor and selectivity over sigma-2. | Sigma-1 Receptor Ligand |

Significance of the Cyclohexylmethyl Moiety in Target Binding

The non-planar, saturated nature of the cyclohexane (B81311) ring allows it to adopt various low-energy conformations (e.g., chair, boat, twist-boat). This conformational flexibility, conferred by the cyclohexylmethyl group, is crucial as it allows the molecule to adapt its shape to fit optimally within the often-complex topology of a receptor's binding pocket. mdpi.com This adaptability can lead to higher binding affinity compared to more rigid, planar moieties.

Furthermore, the cyclohexylmethyl group significantly enhances the lipophilicity of the molecule. This property is critical for overcoming biological barriers, such as the blood-brain barrier, which is essential for compounds targeting the central nervous system (CNS). mdpi.com Studies on P2X7 receptor antagonists identified the this compound scaffold as a promising starting point, with the cyclohexylmethyl moiety representing the key lipophilic component required for interaction with a hydrophobic pocket of the binding site. researchgate.net

The importance of this specific moiety is also highlighted in studies where it is modified. In structure-activity relationship studies for EZH2/EZH1 inhibitors, changing a cyclohexyl group to a cyclohexylmethyl group led to a significant drop in potency, demonstrating that the precise structure and linkage of the cycloalkane are critical for optimal interaction with the target. nih.gov This indicates that the binding pocket has specific steric requirements that are best met by the cyclohexylmethyl group in certain contexts.

Influence of Heterocyclic and Other Substitutions on Biological Profiles

Replacing the benzamide portion or other parts of the this compound scaffold with various heterocyclic rings has proven to be a fruitful strategy in drug discovery, leading to derivatives with diverse and often improved biological profiles. These modifications can alter the compound's electronic distribution, hydrogen bonding capacity, solubility, and metabolic stability.

Several studies have demonstrated the successful incorporation of different heterocycles:

Quinoxalinones: In the search for Hepatitis C virus (HCV) inhibitors, a quinoxalin-2(1H)-one derivative, N-(7-(cyclohexyl(methyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-ylcarbamothioyl)benzamide, was identified as a potent inhibitor. Further SAR studies on this series, which maintains the cyclohexyl group, showed that quinoxalin-2(1H)-one derivatives exhibited potent activity against HCV.

Triazoles: The 1,2,3-triazole ring is a well-known pharmacophore present in numerous drugs. In an effort to create novel analogues of the prokinetic agent cinitapride, which contains a cyclohexylmethylpiperidyl group, researchers synthesized triazole versions. The study aimed to evaluate the impact of replacing an amino-nitro-benzene moiety with a benzotriazole (B28993) ring on the compound's anti-ulcerative properties.

Pyrrolidines: The five-membered pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry. researchgate.net Its inclusion can introduce stereocenters and increase the three-dimensional character of a molecule. In one study, a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus (in place of the cyclohexyl group but maintaining the benzamide) were synthesized and tested as PARP-1 and PARP-2 inhibitors. researchgate.net

Benzothiazoles: In the development of ligands for Alzheimer's disease, novel benzothiazole (B30560) derivatives were synthesized. One such compound, N-(cyclohexylmethyl)-6-(2-((cyclohexylmethyl)amino)ethoxy)benzo[d]thiazole-2-carboxamide, incorporates the cyclohexylmethyl group on both the amide and a side chain, demonstrating the versatility of this moiety in complex heterocyclic systems. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Design

Scaffold hopping and bioisosteric replacement are sophisticated drug design strategies that involve modifying the core structure (scaffold) of a lead compound to discover new chemotypes with similar biological activity but potentially improved properties. These techniques have been effectively applied to the this compound class and its analogues.

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic parameters. A classic example is the replacement of a phenyl ring with a bioisosteric heterocycle like thiophene. In the development of Kv1.3 inhibitors, researchers started with a thiophene-based compound and performed structural modifications on the 2-methoxybenzamide (B150088) moiety while retaining the central cyclohexane scaffold, demonstrating the interchangeability of aromatic and heteroaromatic rings. scirp.org Another study on antitubercular agents compared a 3-nitro-5-(trifluoromethyl)benzamide core with a 3,5-dinitrobenzamide core, where the trifluoromethyl group acts as a bioisostere for the nitro group.

Scaffold hopping is a more drastic approach where the central molecular scaffold is replaced with a structurally different one that maintains the original three-dimensional arrangement of key pharmacophoric features. This can lead to novel intellectual property and improved drug-like properties. The exploration of various heterocyclic systems as DprE1 inhibitors is an example of this strategy, where diverse scaffolds like benzothiazinones and thiadiazoles were investigated, moving away from an initial lead structure while preserving the necessary interactions for DprE1 inhibition. scirp.org The use of a pyrrolidine ring in place of a cyclohexane ring in some inhibitor designs also represents a form of scaffold hopping, trading a six-membered carbocycle for a five-membered heterocycle to explore new pharmacophore space. researchgate.net

These strategies are instrumental in overcoming challenges associated with a particular chemical series, such as poor metabolic stability, toxicity, or limited patentability, by providing pathways to structurally novel but functionally equivalent compounds.

Correlation between Compound Lipophilicity and Observed Biological Activity

Lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical property that significantly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates, including this compound derivatives. A delicate balance of lipophilicity is required for a compound to be effective; it must be soluble enough in aqueous media to be distributed throughout the body, yet lipophilic enough to cross cell membranes and reach its target, which may reside in a hydrophobic environment.

However, the relationship between lipophilicity and biological activity is not always linear. While increased lipophilicity can enhance binding to hydrophobic targets, it can also lead to undesirable effects. Quantitative Structure-Activity Relationship (QSAR) studies on various benzamide and related heterocyclic derivatives frequently identify logP as a key descriptor governing biological activity. For instance, QSAR analyses of benzimidazole derivatives revealed that the lipophilicity descriptor (logP) was a primary factor governing their inhibitory activity. nih.govscirp.org

Mechanism of Action Investigations

Molecular Interactions with Specific Biological Targets (e.g., enzymes, receptors, proteins)

Derivatives of N-(cyclohexylmethyl)benzamide have been investigated for their interactions with a variety of biological targets, demonstrating the versatility of this chemical scaffold. The nature of these interactions is highly dependent on the other functional groups present in the molecule.

Enzyme Inhibition: Certain this compound derivatives have been identified as enzyme inhibitors. For example, N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide acts as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication. nih.gov This inhibition is proposed to occur through the chelation of metal ions within the enzyme's active site. nih.gov Additionally, some benzamide (B126) derivatives are being explored as potential inhibitors of enzymes like histone deacetylases (HDACs), which are crucial in regulating gene expression.

Receptor Antagonism: The this compound scaffold has been utilized in the development of P2X7 receptor antagonists. researchgate.net The cyclohexylmethyl group in these compounds is thought to interact with a hydrophobic pocket in the receptor's binding site. researchgate.net Furthermore, other benzamide derivatives have been shown to act as dual modulators for the mGluR5 and 5-HT2A receptors, suggesting potential applications in pain management. google.com

Protein-Protein Interaction Inhibition: Some complex benzamide derivatives have been designed to inhibit protein-protein interactions. For instance, VTP50469, which contains a benzamide core, is a potent inhibitor of the Menin-MLL protein-protein interaction, which is implicated in certain types of leukemia.

The following table summarizes the observed molecular interactions of various this compound derivatives:

Interactive Data Table: Molecular Interactions of this compound Derivatives| Derivative | Biological Target | Type of Interaction | Potential Application | Reference(s) |

|---|---|---|---|---|

| N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide | HIV-1 Integrase | Enzyme Inhibition | Antiviral | nih.gov |

| This compound derivatives | P2X7 Receptor | Receptor Antagonism | Neuro-inflammation | researchgate.net |

| Benzamide derivatives | mGluR5 and 5-HT2A Receptors | Dual Modulation | Pain Management | google.com |

| VTP50469 | Menin-MLL | Protein-Protein Interaction Inhibition | Anti-leukemia |

Role of Chelation of Divalent Metal Ions in Enzyme Active Sites

A key mechanism of action for some this compound derivatives involves the chelation of divalent metal ions within the active sites of enzymes. This is particularly evident in the case of HIV-1 integrase inhibitors. The prototype compound, N-(cyclohexylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide, is hypothesized to function by chelating the divalent metal ions, such as Mg²⁺ or Mn²⁺, that are essential for the catalytic activity of the integrase. nih.govresearchgate.net This chelation disrupts the normal function of the enzyme, thereby inhibiting viral replication. nih.gov The ability of certain chemical scaffolds to chelate these metal ions is a well-established strategy in the design of HIV-1 integrase inhibitors. researchgate.net Studies have shown that divalent metal ions can augment the oligomerization of proteins like alpha-synuclein, and chelation can attenuate this effect. nih.gov

Investigation of Allosteric Modulation

Allosteric modulation, where a compound binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, represents another mechanism through which this compound derivatives may exert their effects. This can lead to either positive (potentiation) or negative (inhibition) modulation of the target's activity. mdpi.com

While direct evidence for allosteric modulation by the specific compound "this compound" is limited in the provided search results, the broader class of benzamides and related structures are known to act as allosteric modulators for various receptors. For instance, N-aryl benzamide cores have been identified in negative allosteric modulators of the N-methyl-d-aspartate (NMDA) receptor. acs.org Furthermore, the development of small molecule inhibitors for targets like Wip1 phosphatase has involved exploring allosteric mechanisms, where a cyclohexyl group was found to be important for inhibitory activity. nih.gov The concept of dual modulation, as seen with some benzamide derivatives on mGluR5 and 5-HT2A receptors, can also involve allosteric mechanisms. google.com

Disruption of Cellular Functions and Pathways (e.g., autophagy suppression)

This compound derivatives have been shown to disrupt cellular functions and pathways, most notably autophagy. Autophagy is a cellular process responsible for the degradation and recycling of cellular components.

A specific derivative, N-(cyclohexylmethyl)-5-(((cyclohexylethyl)amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide, has been identified as a novel autophagy inhibitor. researchgate.netnih.gov This compound suppresses the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. researchgate.netnih.gov By inhibiting autophagy, this compound was found to enhance the chemosensitivity of vincristine-resistant esophageal cancer cells. researchgate.netnih.gov This suggests that inhibiting autophagy can be a strategy to overcome chemoresistance in cancer cells. researchgate.netnih.gov The overexpression of certain proteins can lead to the suppression of p53 activity, which is involved in cell cycle arrest and apoptosis.

Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Techniques for Compound Analysis and Identification

Chromatographic methods are indispensable for separating N-(cyclohexylmethyl)benzamide from complex mixtures and for its initial identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification.

GC-MS has been utilized in the characterization of this compound and related structures. researchgate.netrsc.org For instance, in studies involving the synthesis of various amides, GC-MS is a key tool to monitor reaction progress and confirm the formation of the desired product. rsc.org The technique is also fundamental in the analysis of designer drugs and their metabolites, where it can be used to identify novel psychoactive substances, including benzamide (B126) derivatives. researchgate.netnih.gov The electron impact mass spectrum of a related compound, AH-7921, shows characteristic fragments that are crucial for its identification. researchgate.net

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/HR-LC-MS)

High-resolution liquid chromatography-mass spectrometry (LC-MS and HR-LC-MS) offers a versatile and highly sensitive method for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.govsrce.hr In this technique, the compound is first separated by liquid chromatography, which is suitable for a broader range of polarities and molecular weights. The eluent from the LC column is then introduced into the mass spectrometer. High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule with a high degree of confidence.

LC-MS and HR-LC-MS are frequently employed in the analysis of complex biological matrices and in the characterization of newly synthesized compounds. nih.govsrce.hrdiva-portal.org For example, LC-MS/MS has been developed for the detection of numerous novel psychoactive substances in whole blood. unipd.it Furthermore, HRMS measurements are a standard procedure for the characterization of newly synthesized benzamide derivatives in medicinal chemistry research. srce.hr

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-performance liquid chromatography with diode array detection (HPLC-DAD) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netnih.gov This method separates components based on their differential partitioning between a mobile phase and a stationary phase. The diode array detector measures the absorbance of the eluting compounds over a range of ultraviolet-visible wavelengths simultaneously, providing a UV-Vis spectrum for each component. This spectral information is valuable for compound identification and purity assessment.

HPLC-DAD is a robust and reliable method for the routine analysis of pharmaceuticals and other organic compounds. nih.gov It has been used for the quantification of synthetic cannabinoids in herbal mixtures, where the method's ability to provide spectral data aids in the identification of unknown substances. researchgate.net The technique is also applied in forensic toxicology for the screening and quantitation of a wide array of drugs in biological fluids. nih.gov

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. srce.hr ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoyl group, the protons of the cyclohexyl ring, and the methylene (B1212753) protons connecting the two moieties, as well as the amide proton. rsc.org Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group. rsc.org Detailed analysis of chemical shifts, coupling constants, and signal integrations allows for the complete assignment of the proton and carbon signals to the molecular structure.

Table 1: Representative NMR Data for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (δ) in ppm |

|---|---|---|

| This compound | ¹H NMR (CDCl₃) | δ 7.76 (d, J = 7.0 Hz, 2H, ArH), 7.50-7.47 (m, 1H, ArH), 7.42 (t, J = 7.5 Hz, 2H, ArH), 6.15 (br s, 1H, NH), 3.45 (q, J = 6.8 Hz, 2H, NCH₂), 1.67-1.58 (m, 2H, CH₂), 1.41-1.30 (m, 6H, 3xCH₂), 0.90 (t, J = 7.1 Hz, 3H, CH₃) (for a related N-hexylbenzamide) rsc.org |

| This compound | ¹³C NMR (CDCl₃) | δ 167.5, 134.8, 131.2, 128.4, 126.8, 40.1, 31.4, 29.6, 26.6, 22.5, 14.0 (for a related N-hexylbenzamide) rsc.org |

Note: The provided data for N-hexylbenzamide offers a close structural comparison for interpreting the expected signals for this compound. The data for the aminocyclopropyl derivative highlights the complexity of spectra for substituted analogs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. rsc.orgresearchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency, and the absorption bands correspond to the different vibrational modes of the functional groups.